molecular formula C14H16ClNO6 B8321134 Diethyl 2-(2-chloro-6-nitrobenzyl)-malonate

Diethyl 2-(2-chloro-6-nitrobenzyl)-malonate

Cat. No. B8321134
M. Wt: 329.73 g/mol
InChI Key: NUMKRNRFBZBELO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-(2-chloro-6-nitrobenzyl)-malonate is a useful research compound. Its molecular formula is C14H16ClNO6 and its molecular weight is 329.73 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C14H16ClNO6

Molecular Weight

329.73 g/mol

IUPAC Name

diethyl 2-[(2-chloro-6-nitrophenyl)methyl]propanedioate

InChI

InChI=1S/C14H16ClNO6/c1-3-21-13(17)10(14(18)22-4-2)8-9-11(15)6-5-7-12(9)16(19)20/h5-7,10H,3-4,8H2,1-2H3

InChI Key

NUMKRNRFBZBELO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=C(C=CC=C1Cl)[N+](=O)[O-])C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (1.8 g, 0.077 mol) was suspended in N,N-dimethylformamide (150 mL) at 0° C. Diethyl malonate (9.9 g, 0.0623 mol) was added in three portions and the resulting suspension was stirred at 0° C. for 10 min. A solution of 2-(bromomethyl)-1-chloro-3-nitrobenzene (147-1; 13 g, 0.0519 mol) in N,N-dimethylformamide (150 mL) was added drop wise. The reaction mixture was stirred for 45 min at 0° C., then diluted with saturated ammonium chloride and extracted with ethyl acetate (2×250 mL). The combined organics were dried over anhydrous sodium sulphate and concentrated to obtain the title compound. 1H NMR (400 MHz, CDCl3) δ 7.762-7.741 (d, J=8.4 Hz, 1H), 7.635-7.616 (d, J=7.6 Hz, 1H), 7.365-7.324 (t, J=8.4 Hz, 1H), 4.195-4.142 (q, J=7.2 Hz, 4H), 3.817-3.779 (t, J=7.6 Hz, 1H), 3.675-3.656 (d, J=7.6 Hz, 2H), 1.236-1.201 (t, J=7.2 Hz, 6H).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step Two
Quantity
13 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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